molecular formula C22H23N3O2S B2427200 8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251706-08-7

8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2427200
CAS No.: 1251706-08-7
M. Wt: 393.51
InChI Key: DPVYXIRMLXFXPB-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine: is a complex organic compound that features a quinoline core substituted with methoxy, p-tolylamino, and thiomorpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Substitution with p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with p-toluidine in the presence of a suitable catalyst.

    Attachment of the Thiomorpholino Group: The thiomorpholino group can be attached via a nucleophilic substitution reaction, where the quinoline derivative reacts with thiomorpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and p-tolylamino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The methoxy and p-tolylamino groups may enhance binding affinity and specificity, while the thiomorpholino group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

8-methoxy-N-(4-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine: can be compared with other quinoline derivatives:

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial with a similar core structure.

    Quinine: A natural product used to treat malaria, also featuring a quinoline core.

Uniqueness

The unique combination of methoxy, p-tolylamino, and thiomorpholino groups in This compound may confer distinct chemical and biological properties, such as enhanced solubility, binding affinity, and specificity for certain biological targets.

Properties

IUPAC Name

[8-methoxy-4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-15-6-8-16(9-7-15)23-18-14-19(22(26)25-10-12-28-13-11-25)24-21-17(18)4-3-5-20(21)27-2/h3-9,14H,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVYXIRMLXFXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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